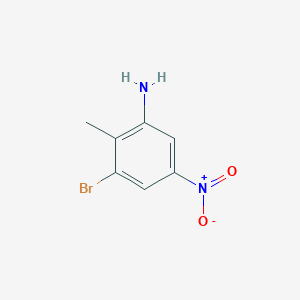

3-Bromo-2-methyl-5-nitroaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-2-methyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORXQFQBVQILBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646797 | |

| Record name | 3-Bromo-2-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-34-6 | |

| Record name | 3-Bromo-2-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3 Bromo 2 Methyl 5 Nitroaniline

Precursor Chemistry and Starting Materials

The foundation of a successful synthesis for 3-bromo-2-methyl-5-nitroaniline lies in the judicious selection and preparation of its precursors. These are typically substituted aromatic compounds that allow for the controlled and regioselective introduction of the required functional groups.

Synthesis of Nitroaromatic Precursors

A pivotal step in forming the precursors for this compound is the introduction of a nitro group onto an aromatic ring. researchgate.net The most common method for this is electrophilic aromatic substitution, which typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid. cerritos.edu In this reaction, sulfuric acid acts as a catalyst by protonating nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring. cerritos.edu

For the synthesis of precursors to this compound, a frequently used starting material is a substituted toluene (B28343) derivative, such as o-toluidine (B26562) (2-methylaniline). chemicalbook.com The direct nitration of o-toluidine requires careful control to obtain the desired isomer. The amino group in o-toluidine is a strong activating group, directing incoming electrophiles to the ortho and para positions. To achieve nitration at the desired position, the reactivity of the amino group is often tempered by converting it into an acetamido group (-NHCOCH₃) through acylation. google.comyoutube.com This acetamido group, while still an ortho-, para-director, is less activating than a free amino group, which allows for more controlled nitration. google.com

Another key transformation is the reduction of a nitro group to form an aniline (B41778), a reaction that can be accomplished through various methods such as catalytic hydrogenation or by using chemical reducing agents like iron in acetic acid or stannous chloride in ethanol (B145695). youtube.comnih.govnih.gov

Bromination Strategies for Aromatic Rings

The bromination of aromatic rings is a classic example of electrophilic aromatic substitution. byjus.com The choice of the brominating agent and the reaction conditions are paramount for achieving high yields and the correct regioselectivity. Molecular bromine (Br₂) is a standard reagent, often activated with a Lewis acid catalyst like iron(III) bromide (FeBr₃) to enhance its electrophilic character. byjus.com

For aromatic rings that are already activated by electron-donating groups like amino or methyl groups, milder brominating agents are often sufficient. N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of such activated systems. google.com It can be employed under various conditions, for instance, with an acid catalyst or supported on alumina (B75360), which can enable solvent-free reactions. researchgate.net The use of NBS in concentrated sulfuric acid has proven effective for the monobromination of even highly deactivated aromatic compounds. organic-chemistry.org

Alternative bromination techniques include using molecular bromine adsorbed onto the surface of alumina, a method that facilitates rapid and selective ring bromination of alkyl-substituted aromatic hydrocarbons, often without the need for a solvent. tandfonline.com In a push towards more environmentally benign processes, methods using hydrobromic acid in combination with an oxidant such as hydrogen peroxide have also been developed. researchgate.net The ultimate position of the incoming bromine atom is dictated by the directing effects of the substituents already present on the aromatic ring.

Direct and Multi-Step Synthesis Approaches

The synthesis of this compound is generally accomplished through carefully designed multi-step synthetic routes. libretexts.orglumenlearning.comlibretexts.orgyoutube.com A direct, single-step functionalization of a simple precursor to install all three substituents in the correct orientation is synthetically challenging and often impractical.

Conventional Synthetic Routes and Reaction Conditions

Established synthetic pathways to this compound typically involve a sequence of nitration and bromination reactions performed on a substituted aniline or toluene derivative. The order in which these reactions are carried out is crucial for directing the functional groups to their correct positions on the aromatic ring.

A common and logical starting point for synthesizing this compound is a substituted toluidine, with 2-methylaniline (o-toluidine) being a prime candidate. chemicalbook.com The direct nitration of o-toluidine using a standard mixture of nitric and sulfuric acids can result in the formation of multiple isomers. To circumvent this and control the regioselectivity, the highly activating amino group is often protected as an acetamide. google.com The nitration of N-acetyl-p-toluidine, a related compound, has been studied, with conditions fine-tuned to favor the formation of the desired m-nitro isomer. google.com Typically, these reactions are performed with a mixture of nitric and sulfuric acids at carefully controlled temperatures. google.comulisboa.pt For example, a high yield of 2-methyl-5-nitroaniline (B49896) can be obtained by adding o-toluidine to concentrated sulfuric acid at a reduced temperature (around 10°C), followed by the slow, dropwise addition of a pre-mixed solution of nitric and sulfuric acids. chemicalbook.com

| Starting Material | Reagents | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| o-Toluidine | Conc. H₂SO₄, HNO₃ | 10°C | 2-Methyl-5-nitroaniline | 90% | chemicalbook.com |

| N-acetyl-p-toluidine | HNO₃, H₂SO₄ (40-78%) | 15-30°C | m-nitro-p-acetylamino-toluene | Not specified | google.com |

Following the synthesis of a nitro-methyl aniline precursor, such as 2-methyl-5-nitroaniline, the subsequent step involves the regioselective introduction of a bromine atom. In 2-methyl-5-nitroaniline, the amino and methyl groups are ortho-, para-directing, while the nitro group is a meta-director. This combination of directing effects activates the position ortho to the amino group and meta to the nitro group (the 3-position) for electrophilic substitution.

The bromination of nitro-methyl anilines can be accomplished using a variety of brominating agents. For instance, the bromination of 2-methyl-5-nitroaniline can be carried out using bromine in an appropriate solvent, with careful control of reaction conditions to prevent unwanted side reactions. A related strategy involves the bromination of 4-nitrotoluene (B166481) using bromine in the presence of iron at elevated temperatures, which is then followed by the reduction of the nitro group to yield 3-bromo-4-methylaniline. google.com A similar approach could potentially be adapted for the synthesis of this compound. Furthermore, the use of molecular bromine adsorbed on an alumina support has been demonstrated as a rapid and selective method for the ring bromination of alkyl-substituted aromatic hydrocarbons. tandfonline.com

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Alkyl-substituted aromatic hydrocarbons | Br₂ adsorbed on alumina | Room temperature, solvent-free | Ring-brominated product | tandfonline.com |

| 4-Nitrotoluene | Br₂, Fe | 100-120°C | 2-Bromo-4-nitrotoluene | google.com |

Sequential Introduction of Functional Groups

The synthesis of this compound is a prime example of a multi-step synthesis where the order of reactions is critical. libretexts.org The regiochemistry of the final product is dictated by the directing effects of the substituents on the aromatic ring. A logical and commonly employed pathway starts with a readily available precursor, o-toluidine (2-methylaniline).

The typical sequence is as follows:

Nitration: The first step involves the nitration of o-toluidine. The amino (-NH2) and methyl (-CH3) groups are both ortho-, para-directing. However, under the strong acidic conditions required for nitration (typically a mixture of nitric acid and sulfuric acid), the amino group is protonated to form the anilinium ion (-NH3+), which is a meta-director. This directs the incoming nitro group (-NO2) to the position meta to the anilinium ion and para to the methyl group, yielding 2-methyl-5-nitroaniline with high selectivity. chemicalbook.com

Protection of the Amino Group: Before the introduction of the bromine atom, the highly activating and reactive amino group is typically protected. This is often achieved through acetylation with acetic anhydride (B1165640) to form an acetamido group (-NHCOCH3). google.com This step is crucial for controlling the subsequent bromination and preventing oxidation of the amino group.

Bromination: The N-acetyl-2-methyl-5-nitroaniline is then subjected to electrophilic aromatic substitution to introduce the bromine atom. The acetamido group is ortho-, para-directing, while the methyl group is also ortho-, para-directing and the nitro group is meta-directing. The interplay of these directing effects guides the bromine to the desired position 3.

Deprotection: The final step is the removal of the acetyl protecting group, usually by acid or base hydrolysis, to regenerate the amino group and yield the final product, this compound.

This sequential approach ensures that each functional group is introduced at the correct position, navigating the complex interplay of electronic effects on the aromatic ring.

Optimization of Reaction Yields and Selectivity

Achieving a high yield of the specific isomer this compound requires careful optimization of the reaction conditions at each step, particularly concerning protecting groups, substitution patterns, and the catalytic environment.

Influence of Protecting Group Strategies (e.g., Acetylation of Amino Group)

The use of a protecting group for the amino functionality is a cornerstone of this synthetic strategy. researchgate.net The primary choice is the acetylation of the amino group to form an acetamido group. google.com

Reasons for using a protecting group:

Moderating Reactivity: The amino group is a very strong activating group, which can lead to multiple substitutions (polybromination) and unwanted side reactions. The acetamido group is less activating, allowing for more controlled, monosubstitution.

Preventing Oxidation: Aniline and its derivatives are susceptible to oxidation by reagents used in electrophilic substitution, such as the nitrating mixture or bromine itself. The acetamido group is more resistant to oxidation.

Directing Substitution: While both -NH2 and -NHCOCH3 are ortho-, para-directing, the steric bulk of the acetyl group can influence the regioselectivity of the incoming electrophile, favoring substitution at the less hindered para position or specific ortho positions. In the synthesis of this compound, it helps to achieve the desired regiochemistry that might otherwise be difficult to obtain.

A patent for a related compound, 3-bromo-5-trifluoromethylaniline, highlights a similar strategy where an acetyl group is used to protect the amine during nitration. google.com

Table 1: Comparison of Amino vs. Acetamido Group in Synthesis

| Feature | Amino Group (-NH₂) | Acetamido Group (-NHCOCH₃) |

|---|---|---|

| Activating Strength | Strongly Activating | Moderately Activating |

| Directing Effect | Ortho, Para | Ortho, Para |

| Susceptibility to Oxidation | High | Low |

| Side Reactions | High (e.g., poly-substitution) | Low |

Control of Competing Substitution Patterns

Controlling the position of the incoming bromine atom is the most challenging aspect of the synthesis. The final substitution pattern is a result of the combined directing effects of the three substituents already on the ring: the (protected) amino group, the methyl group, and the nitro group.

In the intermediate, N-acetyl-2-methyl-5-nitroaniline, the directing effects are as follows:

Acetamido group (-NHCOCH₃) at C1: Ortho-, para-directing (to C2, C4, C6).

Methyl group (-CH₃) at C2: Ortho-, para-directing (to C1, C3, C6).

Nitro group (-NO₂) at C5: Meta-directing (to C1, C3).

The available positions for substitution are C3, C4, and C6.

Position 3: Favored by the methyl group (ortho) and the nitro group (meta).

Position 4: Favored by the acetamido group (para).

Position 6: Favored by both the acetamido and methyl groups (ortho).

Steric hindrance often plays a deciding role. Position 6 is sterically hindered by the adjacent methyl and acetamido groups. Between positions 3 and 4, the electronic and steric environment must be carefully managed. By moderating the activating strength of the amino group through acetylation, the influence of the methyl and nitro groups becomes more pronounced, favoring substitution at position 3. google.com This selective outcome highlights the importance of understanding and manipulating electronic and steric effects in multi-substituted aromatic systems. libretexts.orged.gov

Catalyst Selection and Reaction Media Effects

The choice of catalyst and solvent (reaction media) is critical for optimizing the bromination step. These factors influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting both the yield and selectivity.

Brominating Agent: Molecular bromine (Br₂) is a common brominating agent. It is often used in a solvent like acetic acid, which can moderate the reaction. N-Bromosuccinimide (NBS) is another, milder alternative that can provide better selectivity and is easier to handle.

Catalysts: While bromination of activated rings often does not require a Lewis acid catalyst (like FeBr₃), the presence of a deactivating nitro group might necessitate one to increase the reaction rate. However, a strong catalyst could also lead to decreased selectivity. In some syntheses of related halo-nitroanilines, catalysts such as nickel or copper salts have been employed in various steps. google.comgoogle.com For instance, the synthesis of 3-bromo-5-methoxyaniline (B176949) can involve a Sandmeyer-type reaction using copper(I) bromide.

Table 2: Influence of Reaction Components on Bromination

| Component | Role in Synthesis | Examples |

|---|---|---|

| Brominating Agent | Source of electrophilic bromine | Br₂, N-Bromosuccinimide (NBS) |

| Catalyst | Enhances electrophilicity of bromine | FeBr₃ (optional, may reduce selectivity), Copper salts google.com |

| Solvent (Media) | Solubilizes reactants, stabilizes intermediates | Acetic Acid, Acetonitrile google.com, DMF |

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of complex molecules like this compound is essential for sustainable chemical manufacturing. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.

Atom Economy Maximization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product.

Analysis of the synthetic steps:

Nitration and Bromination: These are electrophilic substitution reactions. Ideally, the reaction Ar-H + Br₂ → Ar-Br + HBr has a high atom economy if the HBr byproduct can be utilized.

To improve atom economy, researchers seek to develop catalytic methods that avoid the need for protecting groups or use catalytic amounts of reagents instead of stoichiometric ones. For instance, developing a highly regioselective catalytic bromination that works directly on 2-methyl-5-nitroaniline without protection would represent a significant green advancement. While specific green routes for this exact molecule are not widely documented, the principles applied to similar syntheses, such as using catalytic reduction methods (e.g., catalytic hydrogenation with H₂/Pd) instead of stoichiometric metals (like Sn, Fe), point the way forward.

Solvent Selection and Minimization of Hazardous Substances

Commonly, the synthesis of aromatic compounds involves various solvents depending on the specific transformation. For nitration reactions, which are key to introducing the nitro group, concentrated sulfuric acid is often used not just as a catalyst but as the solvent medium itself. chemicalbook.com For subsequent steps, such as the reduction of the nitro group or substitution reactions, a wider range of solvents can be employed.

In the context of minimizing hazardous substances, a principle of green chemistry, there is a continuous effort to replace hazardous solvents with more benign alternatives. For instance, in the reduction of a structurally related compound, 3-bromo-2-methyl-6-nitroaniline, ethanol (EtOH) is used as the solvent in conjunction with tin(II) chloride. Ethanol is considered a greener solvent compared to many chlorinated hydrocarbons or polar aprotic solvents like DMF due to its lower toxicity and biodegradability. Similarly, water is an ideal green solvent, and its use is explored in various contexts, such as in the metal-free reduction of nitroaromatics. organic-chemistry.org

The table below outlines solvents mentioned in synthetic procedures for related anilines and their relevant properties, illustrating the considerations for solvent selection.

| Solvent | Role / Reaction Step | Rationale / Considerations |

| Concentrated Sulfuric Acid | Nitration | Acts as both solvent and catalyst, protonating nitric acid to form the nitronium ion. chemicalbook.com |

| Ethanol (EtOH) | Reduction, Hydrolysis | A greener solvent choice; effectively dissolves reactants for reduction with agents like SnCl₂. patsnap.com |

| Acetic Anhydride | Nitration (of protected amine) | Used as a solvent when nitrating an acetyl-protected aniline precursor. patsnap.com |

| Water | Work-up, Reduction | The ultimate green solvent; used for washing precipitates and in certain eco-friendly reduction methods. organic-chemistry.org |

Development of Eco-Friendly Synthetic Procedures

The development of environmentally friendly, or "green," synthetic procedures for producing compounds like this compound is driven by the need to reduce waste, avoid hazardous materials, and improve energy efficiency. Key areas of focus include the use of catalytic reagents over stoichiometric ones and the adoption of safer solvents.

A significant advancement in the green synthesis of anilines is the replacement of traditional reduction methods, such as the Béchamp reduction (using iron in acidic media) or sulfide (B99878) reductions, which generate large amounts of toxic sludge and waste. unimi.it Catalytic hydrogenation stands out as a superior alternative. niscpr.res.in This method utilizes a catalyst, such as palladium on carbon (Pd/C) or Raney nickel, with hydrogen gas to cleanly reduce the nitro group to an amine. wikipedia.orgmasterorganicchemistry.com The catalyst can often be recovered and reused, and the primary byproduct is water, making the process highly atom-economical and less polluting. unimi.itsci-hub.st

Another eco-friendly approach involves transfer hydrogenation, which uses a hydrogen donor molecule in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas. Formic acid, for example, has been used with iron-based catalysts as a reducing system for nitroarenes in a base-free process. organic-chemistry.org Furthermore, research into metal-free reduction systems, such as those using diboron (B99234) compounds in water, represents a frontier in sustainable chemical synthesis, offering high chemoselectivity under mild conditions. organic-chemistry.org

Chemical Transformations and Derivatization Strategies

The structure of this compound, featuring a bromine atom, a nitro group, and an amino group on an aromatic ring, allows for a range of chemical transformations. These reactions can be used to synthesize a variety of derivatives by targeting the specific functional groups.

Nucleophilic Aromatic Substitution Reactions of the Bromine Atom

The bromine atom on the benzene (B151609) ring can potentially be replaced by a nucleophile in a Nucleophilic Aromatic Substitution (NAS) reaction. masterorganicchemistry.com The success of this reaction is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups, such as a nitro group (NO₂), is crucial for activating the ring towards nucleophilic attack. libretexts.org

The mechanism typically proceeds through a two-step addition-elimination pathway, where the nucleophile first attacks the carbon bearing the leaving group (bromine) to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The stability of this intermediate is key to the reaction's feasibility. Electron-withdrawing groups stabilize the negative charge through resonance, particularly when they are positioned ortho or para to the site of attack. masterorganicchemistry.comlibretexts.org

In this compound, the activating nitro group is in the meta position relative to the bromine atom. This positioning is less effective at stabilizing the Meisenheimer complex compared to an ortho or para arrangement, as the negative charge cannot be directly delocalized onto the nitro group via resonance. libretexts.org Consequently, forcing conditions, such as high temperatures or the use of very strong nucleophiles, may be required to drive the substitution.

Hydroxylation and Amination Reactions

Hydroxylation (replacement of Br with OH) and amination (replacement of Br with NH₂ or an alkylamino group) are specific examples of nucleophilic aromatic substitution.

Hydroxylation: This transformation can be achieved by heating the aryl halide with a strong base, such as sodium hydroxide (B78521). The hydroxide ion (OH⁻) acts as the nucleophile. For this compound, this reaction would yield 2-methyl-5-nitro-3-aminophenol.

Amination: This involves reacting the compound with ammonia (B1221849) or a primary/secondary amine. The amine acts as the nucleophile to displace the bromide. This would result in the formation of a substituted benzene-1,3-diamine derivative.

While these reactions are well-established for activated aryl halides, the meta-positioning of the nitro group in this compound makes the bromine a less reactive leaving group for NAS compared to isomers with ortho or para nitro substitution. masterorganicchemistry.comlibretexts.org

Reduction of the Nitro Group to an Amino Group

The reduction of the nitro group (NO₂) to a primary amino group (NH₂) is one of the most fundamental and useful transformations in aromatic chemistry. masterorganicchemistry.com This reaction converts the electron-withdrawing nitro group into a strongly electron-donating amino group, significantly altering the chemical properties of the molecule. The product of this reduction on this compound is 3-bromo-2-methylbenzene-1,5-diamine. This transformation is a key step in the synthesis of many dyes, pharmaceuticals, and other specialty chemicals. unimi.it A wide variety of reagents and methods exist for this purpose, broadly categorized into catalytic hydrogenation and chemical reduction. wikipedia.orgsci-hub.st

Catalytic Hydrogenation and Chemical Reductants

Both catalytic and chemical methods are effective for reducing aromatic nitro groups, with the choice often depending on factors like laboratory scale, cost, and the presence of other functional groups.

Catalytic Hydrogenation: This is often the method of choice for industrial-scale production due to its efficiency and clean nature. niscpr.res.in The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Catalysts: Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgmasterorganicchemistry.com

Conditions: The reaction is typically carried out in a solvent like ethanol or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. The reaction can often proceed at room temperature.

Chemical Reductants: A variety of metals and chemical reagents can achieve the reduction. These methods are often convenient for smaller-scale laboratory syntheses.

Metals in Acid: A classic method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

Tin(II) Chloride (SnCl₂): This is a common and effective laboratory reagent for the chemoselective reduction of nitro groups. The reaction is typically performed in a solvent like ethanol at elevated temperatures.

Sodium Hydrosulfite (Na₂S₂O₄): This reagent can also be used for the reduction of nitroarenes to anilines. wikipedia.org

The table below compares common methods for the reduction of a nitro group.

| Method | Reagents | Typical Solvents | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Ra-Ni) | Ethanol, Ethyl Acetate | Clean (byproduct is water), high yield, catalyst is reusable. unimi.itniscpr.res.in | Requires specialized hydrogenation equipment (pressure vessel). |

| Metal/Acid Reduction | Fe, Sn, or Zn + HCl | Water, Ethanol | Inexpensive and effective. masterorganicchemistry.com | Generates large amounts of metallic waste, not environmentally friendly. unimi.it |

| Tin(II) Chloride Reduction | SnCl₂ | Ethanol | Good for lab scale, often chemoselective. | Produces tin-based waste products that require proper disposal. |

| Transfer Hydrogenation | Formic Acid + Fe catalyst | - | Avoids high-pressure H₂ gas. organic-chemistry.org | May require specific catalysts. |

Electrophilic Aromatic Substitution on the Substituted Ring

The benzene ring of this compound possesses two unsubstituted carbon atoms at the C4 and C6 positions, which are potential sites for electrophilic aromatic substitution. The regiochemical outcome of such reactions is determined by the cumulative directing effects of the four existing substituents.

The directing influences are as follows:

Amino group (-NH₂ at C1): As a powerful activating group, it directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. byjus.com

Methyl group (-CH₃ at C2): This is an activating group that also directs ortho (C1, C3) and para (C5). libretexts.org

Bromo group (-Br at C3): This substituent is deactivating yet directs ortho (C2, C4) and para (C6). libretexts.org

Nitro group (-NO₂ at C5): This is a strong deactivating group and a meta-director (to C1, C3). youtube.com

Considering the positions available (C4 and C6), the directing effects can be summarized:

Position C4: Favored by the ortho-directing bromo group and the para-directing amino group.

Position C6: Favored by the ortho-directing amino group and the para-directing bromo group.

Reactions Involving the Methyl Group (e.g., Benzylic Bromination)

The methyl group attached to the aromatic ring is a benzylic group and is susceptible to free-radical reactions, most notably benzylic bromination. This reaction typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light. chemistrysteps.comlibretexts.org The mechanism proceeds via a resonance-stabilized benzylic radical, which enhances the reactivity of the benzylic C-H bonds. libretexts.org

The presence of a deactivating nitro group on the ring can make benzylic bromination more difficult than for simple toluenes, often requiring higher temperatures. google.com Nevertheless, the reaction is a viable pathway for functionalizing the methyl group.

The expected reaction would be: this compound → 3-Bromo-2-(bromomethyl)-5-nitroaniline

Below is a table summarizing typical conditions for the benzylic bromination of deactivated toluene derivatives, which would be applicable here.

| Reagent System | Solvent | Conditions | Primary Purpose |

|---|---|---|---|

| N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, Benzoyl Peroxide) | Carbon tetrachloride (CCl₄) | Reflux | Standard laboratory procedure for producing benzylic bromides with a low concentration of Br₂. libretexts.org |

| Bromine (Br₂), Heat/Light | None or inert solvent | Elevated temperatures (e.g., 160°C) | Effective for highly deactivated systems like trinitrotoluene. google.com |

| N-Bromosuccinimide (NBS), Visible Light | Water ('on water') | Room Temperature | A more environmentally friendly approach to radical bromination. researchgate.net |

Oxidation Reactions of the Amino Group

The primary aromatic amino group in this compound can undergo several oxidative transformations. The specific product depends heavily on the oxidizing agent and reaction conditions.

Diazotization and Subsequent Reactions: One of the most synthetically useful reactions of a primary aromatic amine is diazotization. Due to the presence of electron-withdrawing groups (-Br, -NO₂), this compound is a weakly basic amine. Such amines often require strong acidic conditions for successful diazotization, for instance, using nitrosylsulfuric acid in an organic solvent like tetrahydrothiophene-1,1-dioxide, as aqueous mineral acids may be ineffective. byjus.comgoogle.com

The resulting diazonium salt is a valuable intermediate that can be converted into a wide array of functional groups, notably through Sandmeyer or related reactions. wikipedia.org

Direct Oxidation: The amino group can also be directly oxidized to higher oxidation states. The oxidation of substituted anilines can lead to nitroso, azoxy, or nitro compounds. rsc.orgorientjchem.orgrsc.org For example, oxidation with peroxy acids can convert anilines to the corresponding nitroso or nitro compounds. rsc.orgorganic-chemistry.org Biological oxidation using certain enzymes has also been shown to convert anilines into nitrobenzenes, often via azoxybenzene (B3421426) intermediates. nih.gov

The table below summarizes potential oxidative reactions of the amino group.

| Reaction Type | Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| Diazotization | NaNO₂/HCl (aq) or Nitrosylsulfuric acid | Aryl Diazonium Salt | google.comlearncbse.in |

| Sandmeyer Reaction (Halogenation) | Aryl Diazonium Salt + CuBr or CuCl | Aryl Bromide or Aryl Chloride | wikipedia.orgnih.gov |

| Oxidation to Nitroso | Peroxybenzoic acid | Nitroso Compound | rsc.org |

| Oxidation to Nitro | H₂O₂/MeCN or Sodium Perborate | Nitro Compound | rsc.orgorganic-chemistry.org |

| Oxidation to Azoxybenzene | 2,2,2-Trifluoroacetophenone / H₂O₂ | Azoxy Compound | rsc.org |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of 3-Bromo-2-methyl-5-nitroaniline. The substitution pattern—with groups at positions 1 (NH₂), 2 (CH₃), 3 (Br), and 5 (NO₂)—results in a unique set of signals for the non-equivalent protons and carbons in the molecule.

In ¹H NMR spectroscopy, the molecule is expected to exhibit four distinct signals: one for the amine protons (NH₂), two for the aromatic protons (H-4 and H-6), and one for the methyl protons (CH₃).

Amine Protons (NH₂): A broad singlet is anticipated, typically in the range of 4.0-5.5 ppm. The chemical shift and broadness are influenced by solvent, concentration, and hydrogen bonding.

Aromatic Protons (H-4, H-6): The two aromatic protons are non-equivalent and are expected to appear as distinct signals in the aromatic region (6.5-8.0 ppm). The H-6 proton, situated between the bromine and nitro groups, would likely be the most downfield (shifted to a higher ppm value) due to the strong electron-withdrawing effect of the nitro group. The H-4 proton would be further upfield. They would appear as doublets due to meta-coupling (⁴JHH) with each other, with a small coupling constant (typically 2-3 Hz).

Methyl Protons (CH₃): The methyl group protons are expected to produce a sharp singlet around 2.1-2.4 ppm.

For ¹³C NMR spectroscopy, seven distinct signals are predicted, corresponding to the seven carbon atoms in the molecule, as there are no elements of symmetry that would make any carbons chemically equivalent.

Aromatic Carbons: The six aromatic carbons would have shifts between approximately 110 and 155 ppm. The carbon bearing the amino group (C1) and the carbon bearing the nitro group (C5) are expected to be the most deshielded. The carbon attached to the bromine (C3) would also be significantly affected.

Methyl Carbon: The methyl carbon (C7) would appear at a much higher field, typically in the 15-20 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Carbon Assignment | Predicted δ (ppm) |

| -CH₃ | ~2.1–2.4 | Singlet (s) | -CH₃ | ~15–20 |

| -NH₂ | ~4.0–5.5 | Broad Singlet (br s) | C-4 | ~110–125 |

| Ar-H4 | ~7.0–7.4 | Doublet (d) | C-6 | ~115–130 |

| Ar-H6 | ~7.5–7.9 | Doublet (d) | C-2 | ~120–135 |

| C-Br | ~115–125 | |||

| C-NH₂ | ~145–152 | |||

| C-NO₂ | ~148–155 |

To unambiguously assign these signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak correlation between the two aromatic protons (H-4 and H-6), confirming their meta-coupling relationship. No other correlations would be expected for the isolated aromatic and methyl spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals for H-4, H-6, and the methyl group to their corresponding carbon signals (C-4, C-6, and the methyl carbon).

The methyl protons showing correlations to C-1, C-2, and C-3.

The H-4 proton showing correlations to C-2, C-5, and C-6.

The H-6 proton showing correlations to C-2, C-4, and C-5. These long-range correlations provide an unequivocal map of the molecular skeleton.

Vibrational Spectroscopy: FTIR and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of the functional groups within the molecule, providing a characteristic fingerprint.

The FTIR and Raman spectra of this compound would be dominated by vibrations from the amine, nitro, methyl, and aromatic ring functionalities.

N-H Vibrations: The primary amine group gives rise to two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

N-O Vibrations: The nitro group is characterized by strong, sharp absorption bands. An asymmetric stretching vibration typically appears in the 1500-1560 cm⁻¹ range, and a symmetric stretch occurs between 1330-1370 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C-Br Vibration: The C-Br stretching vibration is found in the fingerprint region of the spectrum, typically at low wavenumbers between 500 and 650 cm⁻¹.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FTIR) |

|---|---|---|---|

| Amine (-NH₂) | N-H Asymmetric Stretch | ~3450–3490 | Medium |

| N-H Symmetric Stretch | ~3350–3390 | Medium | |

| Aromatic C-H | C-H Stretch | ~3050–3150 | Medium-Weak |

| Methyl (-CH₃) | C-H Stretch | ~2920–2980 | Medium-Weak |

| Amine (-NH₂) | N-H Bend (Scissor) | ~1600–1650 | Strong |

| Aromatic Ring | C=C Stretch | ~1570–1610 | Medium-Strong |

| Nitro (-NO₂) | N-O Asymmetric Stretch | ~1500–1560 | Very Strong |

| N-O Symmetric Stretch | ~1330–1370 | Very Strong | |

| Bromo (-Br) | C-Br Stretch | ~500–650 | Medium-Strong |

In the solid state, intermolecular hydrogen bonding is expected to occur between the hydrogen atoms of the amine group (donor) and the oxygen atoms of the nitro group (acceptor) of an adjacent molecule. This interaction would be clearly observable in the FTIR spectrum. Compared to a dilute solution spectrum (where intermolecular interactions are minimized), the solid-state spectrum would show a shift of the N-H stretching vibrations to lower frequencies (a redshift) and a significant broadening of these bands. This phenomenon is a classic indicator of hydrogen bond formation in the crystal lattice. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the fragmentation of the molecule under ionization. The exact mass of this compound is 229.969086 Da. chemsrc.com

A key feature in the mass spectrum will be the isotopic signature of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).

Common fragmentation pathways for this molecule would likely include:

Loss of the nitro group: A peak corresponding to [M - NO₂]⁺.

Loss of the bromine atom: A peak corresponding to [M - Br]⁺.

Loss of a methyl radical: A peak corresponding to [M - CH₃]⁺. The relative abundance of these fragment ions helps to confirm the presence and connectivity of the various functional groups.

Confirmation of Molecular Weight and Isotopic Patterns for Bromine

Mass spectrometry serves as a fundamental tool for confirming the molecular identity of this compound. The analysis provides an exact mass, which is a highly accurate measure of the molecule's mass based on its elemental composition. The calculated exact mass for the molecular formula C₇H₇BrN₂O₂ is 229.969086 Da. chemsrc.com

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern introduced by the bromine atom. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 abundance ratio. Consequently, the mass spectrum exhibits two characteristic peaks for the molecular ion:

An [M]⁺ peak corresponding to the molecule containing the ⁷⁹Br isotope.

An [M+2]⁺ peak corresponding to the molecule containing the ⁸¹Br isotope.

These two peaks are separated by two mass-to-charge units (m/z) and have almost equal intensities, providing unambiguous evidence for the presence of a single bromine atom within the molecular structure.

Fragmentation Analysis for Structural Information

While a published experimental fragmentation spectrum for this compound is not available in the reviewed literature, a theoretical fragmentation pattern can be predicted based on the principles of mass spectrometry and the known behavior of its constituent functional groups. Electron impact (EI) mass spectrometry would likely induce fragmentation at the weakest bonds, providing valuable structural information.

The molecular ion ([C₇H₇BrN₂O₂]⁺˙) would be observed at an m/z corresponding to its isotopic composition. Key fragmentation pathways would likely include:

Loss of the Nitro Group: A primary fragmentation event is often the cleavage of the C-N bond, leading to the loss of a nitro group (•NO₂), resulting in a significant fragment ion [M-46]⁺.

Loss of a Bromine Atom: The C-Br bond can also cleave, leading to the loss of a bromine radical (•Br), which would produce a fragment ion [M-79/81]⁺.

Loss of a Methyl Radical: Cleavage of the bond between the aromatic ring and the methyl group would result in the loss of a methyl radical (•CH₃), giving rise to an [M-15]⁺ fragment.

Subsequent fragmentation of these primary ions can also occur, providing further structural details. This analytical approach allows for the systematic deconstruction of the molecule to confirm the connectivity of its atoms.

Table 1: Theoretical Mass Spectrometry Data for this compound This table presents theoretical data based on chemical principles, as specific experimental data is not publicly available.

| Ion Type | Proposed Formula | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

|---|---|---|---|---|

| [M]⁺˙ | [C₇H₇BrN₂O₂]⁺˙ | 230 | 232 | Molecular Ion |

| [M-15]⁺ | [C₆H₄BrN₂O₂]⁺ | 215 | 217 | Loss of methyl radical (•CH₃) |

| [M-46]⁺ | [C₇H₇BrN]⁺ | 184 | 186 | Loss of nitro group (•NO₂) |

| [M-79/81]⁺ | [C₇H₇N₂O₂]⁺ | 151 | Loss of bromine radical (•Br) |

Single Crystal X-ray Diffraction (SCXRD)

A search of the current scientific literature and crystallographic databases did not yield a specific single crystal X-ray diffraction study for this compound. Therefore, the following sections describe the crucial information that such an analysis would provide were the data available.

Single crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule.

Furthermore, SCXRD would identify the crystal system (e.g., triclinic, monoclinic, orthorhombic) and the specific space group in which the compound crystallizes. This information defines the symmetry and the arrangement of molecules within the unit cell, which is the fundamental repeating unit of the crystal lattice.

The packing of molecules within a crystal is directed by a variety of non-covalent intermolecular interactions. An SCXRD study would elucidate these interactions for this compound. Key interactions expected for this molecule include:

Hydrogen Bonding: The presence of an amine group (-NH₂) as a hydrogen bond donor and a nitro group (-NO₂) as a hydrogen bond acceptor makes N-H···O hydrogen bonds highly probable. These interactions would likely link adjacent molecules into chains, sheets, or more complex three-dimensional networks, playing a dominant role in the supramolecular architecture.

π-π Stacking: The aromatic nature of the benzene (B151609) ring allows for potential π-π stacking interactions between parallel rings of neighboring molecules. The analysis would determine the distance and offset between these rings, indicating the strength and nature of such stabilizing interactions.

Halogen Bonding: The bromine atom could potentially act as a halogen bond donor, interacting with electronegative atoms like the oxygen of a nitro group on an adjacent molecule (Br···O). nih.gov

To visualize and quantify the intermolecular contacts identified by SCXRD, Hirshfeld surface analysis would be employed. nih.govnih.gov This computational method maps the electron distribution of a molecule within a crystal to generate a unique three-dimensional surface.

H···H contacts (typically the largest contributor)

O···H/H···O contacts (representing hydrogen bonds)

Br···H/H···Br contacts

C···H/H···C contacts

This quantitative analysis offers a detailed picture of the hierarchy of interactions responsible for stabilizing the crystal structure. researchgate.net

The substitution pattern on the benzene ring, with a bulky bromine atom and a methyl group ortho to each other, alongside a nitro group, can introduce steric strain. An SCXRD analysis would precisely measure the degree to which the benzene ring and its substituents deviate from planarity.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a chemical compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The theoretical elemental composition of this compound can be calculated from its molecular formula, C₇H₇BrN₂O₂.

The molecular weight of this compound is 231.05 g/mol . chemsrc.com The theoretical percentages of its constituent elements are as follows:

Carbon (C): 36.39%

Hydrogen (H): 3.05%

Nitrogen (N): 12.12%

Bromine (Br): 34.59%

Oxygen (O): 13.85%

Verification of Stoichiometry and Purity

In a research setting, after the synthesis of this compound, a sample would be subjected to CHN analysis. The experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared against the calculated theoretical values. A close correlation between the experimental and theoretical values, typically within a narrow margin of ±0.4%, serves as strong evidence for the correct stoichiometry of the synthesized compound.

Significant deviations from the expected values could indicate the presence of impurities, residual solvents, or that the desired compound was not successfully synthesized. For instance, a higher than expected hydrogen percentage might suggest the presence of water or a solvent impurity in the sample.

Below is a table representing the theoretical elemental composition of this compound. It is important to note that without access to specific experimental research data, the "Experimental Value (%)" column remains hypothetical and is included for illustrative purposes to demonstrate how such data would be presented.

| Element | Theoretical Value (%) |

| Carbon (C) | 36.39 |

| Hydrogen (H) | 3.05 |

| Nitrogen (N) | 12.12 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 3-Bromo-2-methyl-5-nitroaniline. These methods provide a detailed understanding of the molecule's geometry, reactivity, and electronic charge distribution.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable conformation. For this compound, this process reveals a molecule that is nearly planar. The planarity is a result of the competing electronic effects of the substituents on the benzene (B151609) ring. The amino and nitro groups, being electron-donating and electron-withdrawing respectively, tend to favor a planar arrangement to maximize resonance stabilization. However, the presence of a methyl group ortho to the amino group and a bromine atom can introduce some steric strain, potentially causing slight out-of-plane distortions of the substituents.

The bond lengths within the molecule are also indicative of its electronic structure. The C-N bond of the amino group is expected to have some double bond character due to conjugation with the nitro group, resulting in a shorter bond length compared to a typical C-N single bond. Conversely, the C-N bond of the nitro group would also be influenced by this conjugation. In 2-methyl-5-nitroaniline (B49896), the C(1)-N(1) bond length of the amino group is 1.369(6) Å, which is shorter than in m-nitroaniline but longer than in 2-methyl-4-nitroaniline, indicating a moderate degree of conjugation. core.ac.uk The C(5)-N(2) bond of the nitro group is 1.468(5) Å, similar to that in m-nitroaniline. core.ac.uk

| Parameter | 2-methyl-5-nitroaniline core.ac.uk | Expected for this compound |

| Amino Group Dihedral Angle | 3.7(2.1)° | Similar, possibly slightly larger |

| Nitro Group Dihedral Angle | 3.2(2)° | Similar |

| C-N (amino) Bond Length | 1.369(6) Å | Similar, reflecting moderate conjugation |

| C-N (nitro) Bond Length | 1.468(5) Å | Similar to related nitroanilines |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity

Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap generally indicates higher reactivity. chegg.com

For substituted anilines, the HOMO is typically a π-orbital with significant contributions from the amino group and the benzene ring, while the LUMO is a π*-orbital with a large contribution from the nitro group. In p-nitroaniline, the HOMO-LUMO energy gap is calculated to be 4.24 eV. researchgate.net For 2-methyl-4-nitroaniline, the presence of the methyl group can slightly alter this gap. The introduction of a bromine atom in this compound is expected to influence the FMO energies. Bromine, being an electronegative atom, can lower the energy of both the HOMO and LUMO.

The distribution of the HOMO and LUMO across the molecule provides insights into the sites of electrophilic and nucleophilic attack. The HOMO is generally localized on the electron-rich parts of the molecule, namely the amino group and the aromatic ring, making these sites susceptible to electrophilic attack. The LUMO is concentrated on the electron-deficient nitro group, which is the likely site for nucleophilic attack.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| p-Nitroaniline researchgate.net | - | - | 4.24 |

| p-Aminoaniline thaiscience.info | - | - | 4.6019 |

| p-Isopropylaniline thaiscience.info | - | - | 5.2968 |

Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. The MESP is plotted onto the electron density surface, with different colors representing different potential values. Red indicates regions of negative potential, which are rich in electrons and prone to electrophilic attack, while blue represents regions of positive potential, which are electron-poor and susceptible to nucleophilic attack.

For substituted anilines, the MESP map typically shows a region of high negative potential around the oxygen atoms of the nitro group, making them strong candidates for hydrogen bonding or interaction with electrophiles. researchgate.netresearchgate.net The amino group, on the other hand, contributes to a less negative or even slightly positive potential on the hydrogen atoms, while the nitrogen atom itself is a site of negative potential. researchgate.net The aromatic ring will show a distribution of potential based on the influence of the substituents. In the case of this compound, the electron-withdrawing nitro group and bromine atom will create regions of positive potential on the ring, while the electron-donating amino and methyl groups will create regions of negative potential.

The MESP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which can play a crucial role in the crystal packing and solid-state properties of the molecule.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge transfer interactions within a molecule. researchgate.netnih.gov It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, allowing for the quantification of intramolecular charge transfer (ICT). The stabilization energy associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO can be calculated using second-order perturbation theory.

In this compound, significant ICT is expected to occur from the lone pair of the amino nitrogen to the antibonding π* orbitals of the benzene ring and the nitro group. This interaction is responsible for the resonance stabilization of the molecule. The NBO analysis can quantify the energy of this delocalization, providing a measure of the strength of the conjugation. The presence of the methyl group can enhance this charge transfer through hyperconjugation, while the bromine atom's effect will be a combination of its electron-withdrawing inductive effect and electron-donating resonance effect.

NBO analysis can also provide information about the hybridization of the atoms and the nature of the chemical bonds, further elucidating the electronic structure of the molecule. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Simulated NMR Spectra and Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net The prediction is based on calculating the magnetic shielding tensors for each nucleus in the molecule.

For this compound, the chemical shifts of the aromatic protons and carbons will be influenced by the electronic effects of the substituents. The electron-withdrawing nitro group will cause a downfield shift (higher ppm) for the protons and carbons ortho and para to it. The electron-donating amino group will cause an upfield shift (lower ppm) for the ortho and para positions. The methyl group will also contribute to an upfield shift. The bromine atom will have a more complex effect, with both inductive and resonance contributions influencing the chemical shifts.

Predicting the chemical shifts allows for a direct comparison with experimental NMR data, which can help confirm the structure of the synthesized compound. The accuracy of the predicted shifts depends on the level of theory and the basis set used in the calculations.

| Proton | Predicted Chemical Shift (ppm) - Example for a related nitroaniline |

| H ortho to -NO₂ | Downfield (e.g., > 7.5 ppm) |

| H ortho to -NH₂ | Upfield (e.g., < 7.0 ppm) |

| -CH₃ | Upfield (e.g., ~2.0-2.5 ppm) |

Note: The predicted chemical shift values are illustrative and would need to be specifically calculated for this compound.

Theoretical Vibrational Frequencies (FTIR, Raman)

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (FTIR and Raman) of molecules. For substituted nitroanilines, DFT methods, such as B3LYP with basis sets like 6-31G* or higher, have been shown to provide vibrational frequencies that are in good agreement with experimental data after applying appropriate scaling factors. acs.orgnih.gov

Key expected vibrational modes for this compound would include:

N-H Stretching: The amino group (NH₂) typically exhibits symmetric and asymmetric stretching vibrations. In related nitroanilines, these bands are observed in the FTIR and Raman spectra and are sensitive to hydrogen bonding. jchps.com For instance, in 4-nitroaniline (B120555), the asymmetric and symmetric stretching modes are found at approximately 3434 cm⁻¹ and 3354 cm⁻¹, respectively.

NO₂ Stretching: The nitro group (NO₂) has characteristic symmetric and asymmetric stretching modes. The asymmetric stretch usually appears at a higher frequency. In 4-nitroaniline, these are assigned to bands around 1580 cm⁻¹ (asymmetric) and 1320 cm⁻¹ (symmetric). jchps.com

C-N Stretching: The stretching vibration of the C-NO₂ bond is also a characteristic feature.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum.

Ring Vibrations: The C-C stretching and C-H bending modes of the benzene ring will contribute a series of bands in the fingerprint region of the spectrum. scirp.org

The presence of the methyl group (-CH₃) will introduce its own characteristic stretching and bending vibrations. nih.gov The precise frequencies of these modes are influenced by the electronic effects and steric interactions of all substituents on the ring.

Table 1: Predicted Prominent Vibrational Frequencies for this compound based on Analogous Compounds This table is a representation of expected values based on literature for similar compounds and not from direct experimental or computational results for the title compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Functional Group |

| Asymmetric NH₂ Stretch | 3400 - 3500 | Amino (-NH₂) |

| Symmetric NH₂ Stretch | 3300 - 3400 | Amino (-NH₂) |

| Asymmetric NO₂ Stretch | 1570 - 1610 | Nitro (-NO₂) |

| Symmetric NO₂ Stretch | 1310 - 1360 | Nitro (-NO₂) |

| C-C Ring Stretching | 1400 - 1600 | Aromatic Ring |

| C-N Stretching | 1250 - 1350 | Nitro (-NO₂) |

| C-Br Stretching | 500 - 650 | Bromo (-Br) |

UV-Vis Spectral Analysis and Optical Band Gap Calculations

The electronic absorption spectra of nitroanilines in the UV-visible region are characterized by intense bands resulting from intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting nitro group through the π-system of the benzene ring. iucr.org The position and intensity of these absorption bands are sensitive to the substitution pattern on the ring and the solvent environment. usc.eduacs.org

For 2-methyl-5-nitroaniline, a compound structurally similar to the title compound, an intense ICT band is observed around 370 nm. iucr.org It is expected that this compound would also exhibit a strong absorption band in a similar region. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict these electronic transitions. nih.gov

The optical band gap (E_g) is a crucial parameter for semiconductor materials and can be estimated from the onset of the UV-Vis absorption spectrum using the Tauc plot method. researchgate.net The relationship between the absorption coefficient (α) and the incident photon energy (hν) is used to determine the band gap. For direct transitions, the formula is (αhν)² = A(hν - E_g). The optical band gap for 4-nitroaniline has been calculated to be approximately 3.12 eV. jchps.com Given the structural similarities, the band gap for this compound is anticipated to be in a comparable range, though the bromo-substituent will have an influence.

Intermolecular Interaction Modeling

The crystal packing and macroscopic properties of molecular solids are governed by intermolecular interactions. For nitroanilines, hydrogen bonding and π-π stacking are the dominant forces. Current time information in Pasuruan, ID.researchgate.net

Hydrogen Bonding Strength Assessment

In the crystal structures of nitroanilines, intermolecular N-H···O hydrogen bonds between the amino group of one molecule and the nitro group of a neighboring molecule are ubiquitous and play a critical role in defining the supramolecular architecture. iucr.orgCurrent time information in Pasuruan, ID. These interactions can lead to the formation of various motifs, including chains and dimers. researchgate.net

In 2-methyl-5-nitroaniline, the crystal structure is stabilized by three distinct intermolecular hydrogen bonds, creating a three-dimensional network. iucr.org For this compound, similar N-H···O hydrogen bonds are expected to be the primary organizing force in the solid state. The strength of these hydrogen bonds can be evaluated computationally by analyzing the bond lengths, angles, and electron density at the bond critical points using Quantum Theory of Atoms in Molecules (QTAIM).

Stacking Interactions and Crystal Packing Effects

Aromatic π-π stacking interactions are another significant factor in the crystal packing of nitroaniline derivatives. researchgate.netresearchgate.net These interactions occur between the electron-rich π-systems of the benzene rings of adjacent molecules. The geometry of these stacks can be face-to-face, parallel-displaced, or T-shaped. nih.gov

Solvent Effects on Molecular Properties (PCM Model)

The molecular properties of compounds, such as their electronic absorption spectra, can be significantly influenced by the solvent environment. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects. wikipedia.orguni-muenchen.de In the PCM framework, the solvent is modeled as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. researchgate.net

This model allows for the calculation of how the solvent polarity affects the ground and excited states of the molecule, leading to shifts in the UV-Vis absorption maxima (solvatochromism). acs.org For nitroaniline derivatives, an increase in solvent polarity generally leads to a red shift (bathochromic shift) of the intramolecular charge transfer band, indicating a greater stabilization of the more polar excited state. researchgate.net PCM calculations are essential for accurately comparing theoretical predictions with experimental data obtained in solution. researchgate.net

Environmental Fate and Chemical Degradation of Substituted Anilines

Environmental Persistence and Degradation Pathways

The persistence of substituted anilines in the environment is highly variable. The presence of functional groups like nitro (-NO2) and halogen (e.g., -Br) groups on the aromatic ring tends to increase the compound's stability and resistance to degradation. nih.gov Halogenated nitroaromatic compounds (HNCs) are known for their persistence in the environment, which can lead to their accumulation in soil and water. mdpi.comresearchgate.net

Photodegradation, the breakdown of compounds by light, is a potential degradation pathway for substituted anilines in the environment. In water, the photocatalytic degradation of compounds like 4-nitroaniline (B120555) has been demonstrated using catalysts such as titanium dioxide (TiO2) under both artificial UV and solar radiation. nih.gov This process involves the generation of highly reactive hydroxyl radicals that can break down the aromatic ring structure. mdpi.com For instance, the solar photo-Fenton process, an advanced oxidation method, has been shown to degrade p-nitroaniline in water with over 98% efficiency within 30 minutes under optimal conditions. mdpi.com

Similarly, halogenated compounds can undergo photodegradation. Studies on halogenated anesthetics in the gas phase have shown that UV photocatalysis is a promising technique for their removal from the air. nih.gov The rate and efficiency of photodegradation are influenced by factors such as the presence of photosensitizers, pH, and the intensity of light. For some anilines, direct photolysis in surface waters can have a half-life ranging from hours to days. nih.gov

Data on Photodegradation of Related Aniline (B41778) Derivatives

| Compound | Condition | Catalyst/Process | Degradation Efficiency | Time | Reference |

|---|---|---|---|---|---|

| p-Nitroaniline | Aqueous solution, pH 3.0 | Solar Photo-Fenton | >98% | 30 min | mdpi.com |

| 4-Nitroaniline | Aqueous suspension | TiO₂ / UV Radiation | Significant | Not Specified | nih.gov |

| Halothane (Halogenated anesthetic) | Air | TiO₂ / UVC light (254 nm) | ~99.9% | 35 min | nih.gov |

| Isoflurane (Halogenated anesthetic) | Air | TiO₂ / UVC light (254 nm) | 99.8% | 20 min | nih.gov |

Biodegradation is a critical process for the removal of substituted anilines from water and soil ecosystems. However, the presence of nitro and halogen substituents can make these compounds recalcitrant to microbial attack. nih.gov Many aromatic amine metabolites are considered non-biodegradable or only slowly degradable. nih.gov

Certain microbial strains have demonstrated the ability to degrade specific aniline derivatives. For example, a bacterial strain, Delftia sp. AN3, isolated from activated sludge, can use aniline as its sole source of carbon, nitrogen, and energy. nih.gov However, this strain was not able to grow on substituted anilines such as chloroanilines or methylanilines. nih.gov Similarly, Pseudomonas migulae AN-1 has shown the capability to degrade aniline at low temperatures. mdpi.com The biodegradation of p-nitroaniline has been achieved by Pseudomonas DL17 in alkaline conditions, with 100% degradation of 500 mg/L within 48 hours. nih.gov

The degradation of halogenated compounds by microorganisms has also been observed. Nitrifying bacteria like Nitrosomonas europaea can degrade halogenated hydrocarbon fumigants. researchgate.net Fungi, such as Caldariomyces fumago, have also shown potential for the mycoremediation of halogenated nitrophenols. mdpi.com The rate of biodegradation is dependent on various environmental factors, including pH, temperature, oxygen availability, and the presence of other organic matter. nih.govaloki.hu

Adsorption to soil organic matter and sediment is a key process influencing the environmental fate and transport of substituted anilines. This process can reduce their bioavailability for microbial degradation and their mobility in the environment. The adsorption of anilines is significantly correlated with the soil organic matter (SOM) content.

The chemical structure of the aniline derivative plays a crucial role in its adsorption behavior. The presence of hydrophobic groups, such as bromine, can increase the compound's affinity for organic matter. researchgate.net Studies on nitrobenzene (B124822) and aniline have shown that wetland soils have a strong capacity for their adsorption. The adsorption process is often described by models such as the Freundlich isotherm, which indicates a heterogeneous surface adsorption. Factors like pH and the ionic strength of the surrounding water can also affect adsorption; for example, the adsorption of nitrobenzene on marine sediments increases with increasing salinity.

Factors Influencing Adsorption of Aniline Derivatives

| Factor | Influence on Adsorption | Example Compound(s) | Reference |

|---|---|---|---|

| Soil Organic Matter (SOM) | Positively correlated with adsorption coefficient (Kf). | Nitrobenzene, Aniline | |

| pH | Affects the surface charge of the adsorbent and the speciation of the compound. For some heavy metals adsorbed to soil, adsorption is lowest at low pH. | Chromium (Cr) | |

| Ionic Strength (Salinity) | Increased salinity can increase the partition coefficient and saturated adsorption amount. | Nitrobenzene | |

| Temperature | Adsorption can be an exothermic process, with higher temperatures leading to lower adsorption. | Copper (Cu), Chromium (Cr) |

Remediation Technologies for Aniline Derivatives

Due to their persistence and potential toxicity, various technologies have been developed to remove aniline derivatives from wastewater and contaminated sites. These methods can be broadly categorized into advanced oxidation processes, and biological and physical treatments.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water by oxidation through reactions with highly reactive hydroxyl radicals (•OH). These processes are considered highly effective for the degradation of recalcitrant compounds like substituted anilines. Common AOPs include:

Fenton and Photo-Fenton Processes: These involve the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. The photo-Fenton process is enhanced by UV or solar light. nih.govmdpi.com The solar photo-Fenton process has shown high efficiency in degrading p-nitroaniline. mdpi.com

Ozonation: The use of ozone (O₃), often in combination with UV light or hydrogen peroxide, can effectively oxidize aniline and its derivatives. mdpi.com

Photocatalysis: This process typically uses a semiconductor catalyst, like titanium dioxide (TiO₂), which, when irradiated with UV light, generates hydroxyl radicals. nih.gov

AOPs can significantly reduce the concentration of contaminants, often mineralizing them into less harmful inorganic substances like water, carbon dioxide, and salts. They are often considered more cost-effective and efficient than other methods for treating wastewater containing anilines. mdpi.com

Biological Treatment: Biological methods utilize microorganisms to degrade organic pollutants. While eco-friendly, these methods can be slow and may be inhibited by the toxicity of certain aniline derivatives at high concentrations. Acclimated microbial populations in activated sludge or specialized bioreactors can be effective. nih.gov However, for highly recalcitrant compounds, biological treatment may be more practical as a secondary step after a chemical pretreatment like AOPs, which can reduce the toxicity and increase the biodegradability of the wastewater.

Physical Treatment: Physical methods for removing aniline derivatives from wastewater include:

Adsorption: Using materials with a high surface area, such as activated carbon, to adsorb the pollutants. This is an effective but can be an expensive method.

Membrane Filtration: Processes like reverse osmosis and nanofiltration can separate anilines from water. However, membrane fouling can be a significant operational challenge, increasing maintenance costs. mdpi.com

Thermal Incineration: This method can destroy the compounds but is energy-intensive and carries the risk of creating secondary pollutants if combustion is incomplete. mdpi.com

Membrane Distillation: A thermally driven membrane process that has been explored for treating aniline wastewater, potentially achieving zero liquid discharge when combined with crystallization.

While physical methods can be fast and efficient, they often have disadvantages such as high energy consumption, high costs, and the potential for creating secondary pollution. mdpi.com

Q & A

Q. Optimization Considerations :

- Regioselectivity : The methyl group at the 2-position directs nitration to the 5-position. Bromination follows the para/ortho-directing effects of the amino and nitro groups.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Yield Monitoring : Use HPLC or GC-MS to track intermediate purity .

Basic Question: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

Key methods include:

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., deshielding of protons near Br and NO₂ groups).

- FT-IR : Confirm functional groups (N-H stretch ~3400 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .

- Single-Crystal X-ray Diffraction : Resolve molecular geometry and intermolecular interactions. For example, neutron diffraction () revealed non-planar amino groups in related nitroanilines, critical for understanding hydrogen bonding .

Table 1 : Example X-ray Data for Analogous Compounds

| Compound | N-H···O Bond Length (Å) | C-H···π Distance (Å) | Reference |

|---|---|---|---|

| 2-Methyl-5-nitroaniline | 1.98 | 3.12 | |

| m-Nitroaniline | 2.05 | N/A |

Advanced Question: How do intermolecular interactions influence the crystal packing and aggregation of this compound?

Answer:

The crystal structure is governed by:

- N-H···O Hydrogen Bonds : Form polar chains via nitro and amino groups, as seen in 2-methyl-5-nitroaniline .

- C-Br···π Interactions : Bromine’s polarizability enhances stacking, distinct from methyl or fluoro substituents.

- Centrosymmetric Dimers : Observed in similar nitroanilines, these dimers reduce macroscopic nonlinear optical activity by canceling dipole moments .

Methodological Insight : Use Atoms in Molecules (AIM) theory to analyze electron density topology at bond critical points (BCPs). Charge density studies () revealed cooperative effects between N-H···O and C-H···O interactions in chain stabilization .

Advanced Question: What role does this compound play in nonlinear optical (NLO) materials?

Answer:

Nitroanilines are studied for second-harmonic generation (SHG). While 2-methyl-5-nitroaniline lacks SHG in pure form due to centrosymmetric packing, inclusion in molecular sieves (e.g., ALPO-5) aligns dipoles, enhancing SHG signals (e.g., 630× urea for p-nitroaniline) .

Q. Design Strategy :

- Host-Guest Systems : Confinement in porous hosts disrupts centrosymmetry.

- Substituent Effects : Bromine’s electron-withdrawing nature may enhance hyperpolarizability (β) compared to methyl or chloro analogs.

Table 2 : SHG Performance of Nitroanilines in ALPO-5

| Compound | SHG Signal (Relative to Urea) | Reference |

|---|---|---|

| p-Nitroaniline | 630 | |

| 2-Methyl-p-nitroaniline | 1 (host baseline) |

Advanced Question: How do electronic effects of bromine and nitro groups impact the compound’s reactivity in cross-coupling reactions?

Answer:

- Bromine as a Leaving Group : Facilitates Suzuki or Ullmann couplings. Steric hindrance from the methyl group may slow reactivity compared to unsubstituted bromoanilines.

- Nitro Group Effects : Electron-withdrawing nature activates the ring for electrophilic substitution but deactivates nucleophilic pathways.

Case Study : In 2-bromo-5-nitroaniline (), Pd-catalyzed coupling with arylboronic acids proceeds at 80°C in DMF with moderate yields (~60%) .

Advanced Question: Can computational methods predict the tautomeric stability or charge distribution in this compound?

Answer:

Yes. Ab Initio Calculations (e.g., DFT at B3LYP/6-311+G(d,p)):

- Predict tautomer stability (amino vs. imino forms).

- Quantify intramolecular charge transfer (ICT) between Br, NO₂, and NH₂ groups.

Validation : Compare computed vs. experimental dipole moments. For 2-methyl-5-nitroaniline, calculations aligned with X-ray charge density data (), showing enhanced dipolar moments in the crystalline state .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten